Imidazo(2,1-b)thiazole, 6-(4-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butoxy)phenyl)-
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Overview
Description
RGH-1756 is an atypical antipsychotic compound with a high affinity for dopamine D3 receptors. It induces c-Fos in a unique pattern, making it a promising candidate for treating various psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RGH-1756 involves the condensation of 1-(2-methoxyphenyl)piperazine with 6-[4-(4-chlorobutoxy)phenyl]imidazo[1,2-b]thiazole using sodium carbonate and sodium iodide in refluxing methyl isobutyl ketone . Another method involves coupling a phenol derivative with 1-bromo-4-chlorobutane using either sodium carbonate or potassium carbonate in refluxing 5-methyl-2-hexanone .
Industrial Production Methods: The industrial production of RGH-1756 follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: RGH-1756 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-b]thiazole ring.
Substitution: Substitution reactions can occur at the phenyl or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as bromine or chlorine are employed.
Major Products:
Oxidation: Hydroxy-RGH-1756.
Reduction: Reduced imidazo[1,2-b]thiazole derivatives.
Substitution: Halogenated RGH-1756 derivatives
Scientific Research Applications
RGH-1756 has several scientific research applications:
Chemistry: Used as a reference compound in analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS)
Biology: Studied for its effects on dopamine D3 receptors and its potential in treating cognitive dysfunction.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmaceutical research.
Mechanism of Action
RGH-1756 exerts its effects by binding to dopamine D3 receptors with high affinity. This binding leads to the induction of c-Fos, a marker of neuronal activity, in a unique pattern. The compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
SB-277011: Another dopamine D3 receptor antagonist with similar cognitive-enhancing properties.
U-99194A: A moderately selective dopamine D3 receptor antagonist.
Uniqueness of RGH-1756: RGH-1756 stands out due to its unique pattern of c-Fos induction and its high affinity for dopamine D3 receptors. This makes it a promising candidate for treating cognitive dysfunction and psychiatric disorders .
Properties
CAS No. |
207277-37-0 |
---|---|
Molecular Formula |
C26H30N4O2S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C26H30N4O2S/c1-31-25-7-3-2-6-24(25)29-15-13-28(14-16-29)12-4-5-18-32-22-10-8-21(9-11-22)23-20-30-17-19-33-26(30)27-23/h2-3,6-11,17,19-20H,4-5,12-16,18H2,1H3 |
InChI Key |
XFCPMLXQURUUPM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-methoxy-phenyl)-4-(4-(4-(6-imidazol(2,1-b) thiazolyl)-phenoxy)-butyl-4-(14)C)-piperazine dimethane RGH-1756 RGH1756 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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